11-Bromoundecyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

11-bromoundecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31BrO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLTZSGOMGZUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629841 | |

| Record name | (11-Bromoundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17947-99-8 | |

| Record name | (11-Bromoundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecyltrimethoxysilane, a bifunctional organosilane crucial for surface engineering and functionalization. This document details its chemical structure, physicochemical properties, synthesis, and characterization, with a focus on its application in the formation of self-assembled monolayers (SAMs).

Chemical Structure and Identification

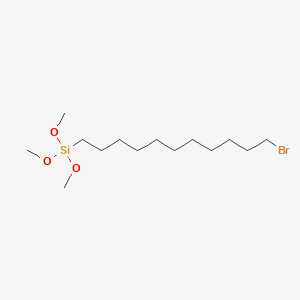

This compound is an organosilane featuring a terminal bromine atom and a trimethoxysilane headgroup, connected by an eleven-carbon alkyl chain. This unique structure allows it to act as a versatile molecular linker. The trimethoxysilane group facilitates covalent attachment to hydroxylated surfaces like silicon wafers, glass, and metal oxides, while the terminal bromine serves as a reactive site for subsequent chemical modifications.

Chemical Structure:

Identifiers:

-

CAS Number: 17947-99-8[1]

-

Molecular Formula: C14H31BrO3Si[1]

-

IUPAC Name: (11-bromoundecyl)trimethoxysilane[1]

-

SMILES: CO--INVALID-LINK--(OC)OC[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 355.38 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 341 °C at 760 mmHg | |

| Density | 1.084 g/cm³ | |

| Refractive Index | 1.453 | |

| Flash Point | 160 °C | |

| Solubility | Soluble in anhydrous organic solvents such as toluene and ethanol. |

Synthesis and Purification

The primary synthetic route to this compound is the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Synthesis

Reaction:

Br-(CH₂)₉-CH=CH₂ + HSi(OCH₃)₃ --(Pt catalyst)--> Br-(CH₂)₁₁-Si(OCH₃)₃

Materials:

-

11-bromo-1-undecene

-

Trimethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene (reaction solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of 11-bromo-1-undecene in anhydrous toluene is prepared in a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of Karstedt's catalyst is added to the solution.

-

Trimethoxysilane (typically in slight excess) is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Upon completion, the reaction is cooled to room temperature.

Experimental Protocol: Purification

Procedure:

-

The reaction mixture is filtered to remove the platinum catalyst.

-

The solvent and any excess trimethoxysilane are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional vacuum distillation to yield pure this compound. The purity can be assessed by GC and NMR spectroscopy.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound.

¹H NMR (Proton NMR):

-

Experimental Conditions: Typically run in deuterated chloroform (CDCl₃) at room temperature using a spectrometer operating at 300 MHz or higher.

-

Expected Chemical Shifts and Assignments:

-

δ ~3.58 ppm (s, 9H): The nine protons of the three methoxy groups (-Si(OCH₃)₃).

-

δ ~3.40 ppm (t, 2H): The two protons of the methylene group adjacent to the bromine atom (-CH₂Br).

-

δ ~1.85 ppm (quintet, 2H): The two protons of the methylene group beta to the bromine atom (-CH₂CH₂Br).

-

δ ~1.2-1.6 ppm (m, 16H): The sixteen protons of the eight methylene groups in the middle of the alkyl chain.

-

δ ~0.65 ppm (t, 2H): The two protons of the methylene group adjacent to the silicon atom (-CH₂Si).

-

¹³C NMR (Carbon-13 NMR):

-

Experimental Conditions: Typically run in CDCl₃ at a frequency corresponding to the ¹H NMR frequency (e.g., 75 MHz for a 300 MHz ¹H NMR).

-

Expected Chemical Shifts:

-

δ ~50.5 ppm: Methoxy carbons (-Si(OCH₃)₃).

-

δ ~34.0 ppm: Methylene carbon alpha to bromine (-CH₂Br).

-

δ ~32.8 ppm: Methylene carbon beta to bromine (-CH₂CH₂Br).

-

δ ~22.7 - 31.9 ppm: Methylene carbons of the long alkyl chain.

-

δ ~9.0 ppm: Methylene carbon alpha to silicon (-CH₂Si).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to characterize the formation of self-assembled monolayers.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2925, 2854 | C-H stretching of methylene groups |

| ~1465 | C-H bending of methylene groups |

| ~1080 | Si-O-C stretching |

| ~820 | Si-O stretching |

| ~650 | C-Br stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion peak [M]⁺. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the alkyl chain.

-

α-cleavage: Loss of a propyl group from the silicon end.

-

Loss of Br•: Formation of a [C₁₁H₂₂Si(OCH₃)₃]⁺ fragment.

-

Cleavage of the alkyl chain: A series of peaks separated by 14 amu (CH₂).

Application: Self-Assembled Monolayers (SAMs)

This compound is widely used to form well-ordered self-assembled monolayers on hydroxylated surfaces. These SAMs can then be further functionalized via reactions at the terminal bromine atom.

Experimental Protocol: SAM Formation on a Silicon Wafer

1. Substrate Cleaning and Hydroxylation:

-

Silicon wafers are first cleaned to remove organic contaminants. A common method is sonication in a series of solvents such as acetone, and isopropanol, followed by a thorough rinse with deionized water.

-

To create a hydrophilic surface with abundant hydroxyl groups, the wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 30-60 minutes). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

-

After piranha cleaning, the wafers are extensively rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen).

2. Solution Deposition of this compound:

-

A dilute solution of this compound (typically 1-5 mM) is prepared in an anhydrous solvent, such as toluene.

-

The cleaned and hydroxylated silicon wafers are immersed in this solution under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

-

The immersion time can vary from a few hours to overnight to allow for the formation of a well-ordered monolayer.

-

After immersion, the wafers are removed from the solution and rinsed with fresh solvent (e.g., toluene, then ethanol) to remove any physisorbed molecules.

-

The wafers are then cured at an elevated temperature (e.g., 120 °C) for a short period to promote the formation of covalent siloxane bonds with the surface and between adjacent silane molecules.

Characterization of SAMs

-

Contact Angle Goniometry: The hydrophobicity of the SAM-coated surface is assessed by measuring the static water contact angle. A higher contact angle compared to the bare hydroxylated silicon surface indicates the successful formation of a hydrophobic alkylsilane monolayer.

-

Ellipsometry: This technique is used to measure the thickness of the SAM, which should correspond to the length of the this compound molecule in a relatively upright orientation.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the elemental composition of the surface, showing the presence of Si, C, O, and Br.

-

Atomic Force Microscopy (AFM): AFM provides information on the surface morphology and roughness of the SAM.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Self-Assembled Monolayer (SAM) Formation Workflow

Caption: Workflow for the formation and characterization of a SAM on a silicon wafer.

Surface Functionalization Pathway

Caption: General pathway for surface functionalization using the brominated SAM.

References

An In-depth Technical Guide to the Synthesis and Characterization of 11-Bromoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 11-bromoundecyltrimethoxysilane, a key bifunctional organosilane used in surface modification and bioconjugation applications. This document details the prevalent synthetic methodology, purification techniques, and in-depth analysis of its spectroscopic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 11-bromo-1-undecene with trimethoxysilane. This reaction involves the addition of the Si-H bond across the terminal double bond of the alkene.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrosilylation

Materials:

-

11-Bromo-1-undecene

-

Trimethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried, inert gas-flushed reaction vessel, add 11-bromo-1-undecene and anhydrous toluene.

-

Add Karstedt's catalyst to the mixture (typically in the range of 10-50 ppm of platinum relative to the alkene).

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

-

Slowly add trimethoxysilane to the reaction mixture dropwise while maintaining the temperature. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.

-

After the addition is complete, continue stirring the reaction mixture at the set temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by FTIR by observing the disappearance of the Si-H stretching band (~2150 cm⁻¹).

-

Cool the reaction mixture to room temperature.

Purification Protocol: Vacuum Distillation

The crude product is typically purified by vacuum distillation to remove the solvent, any unreacted starting materials, and catalyst residues.

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude reaction mixture to the distillation flask.

-

Gradually reduce the pressure and slowly increase the temperature of the heating mantle.

-

Collect the fraction corresponding to the boiling point of this compound under the applied vacuum. The boiling point is approximately 341 °C at 760 mmHg, but will be significantly lower under vacuum.[1]

-

The purified product should be stored under an inert atmosphere to prevent hydrolysis of the trimethoxysilyl group.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₃₁BrO₃Si |

| Molecular Weight | 355.39 g/mol |

| Boiling Point | 341 °C at 760 mmHg |

| Density | 1.084 g/cm³ |

| Refractive Index | 1.453 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | s | 9H | -Si(OCH₃ )₃ |

| 3.41 | t, J ≈ 6.9 Hz | 2H | -CH₂ -Br |

| 1.85 | quint, J ≈ 7.5 Hz | 2H | -CH₂ -CH₂-Br |

| ~1.2-1.6 | m | 16H | -(CH₂ )₈- |

| ~0.65 | t, J ≈ 8.0 Hz | 2H | -Si-CH₂ - |

| Chemical Shift (ppm) | Assignment |

| ~50.5 | -Si(O CH₃)₃ |

| ~34.0 | -C H₂-Br |

| ~32.8 | -C H₂-CH₂-Br |

| ~29.5-28.2 | -(C H₂)₈- |

| ~22.7 | -Si-CH₂-C H₂- |

| ~10.0 | -Si-C H₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

-

Place a small drop of the neat liquid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 2925, 2854 | C-H stretching vibrations of the undecyl chain |

| 1465 | C-H bending vibrations |

| 1190, 1090 | Si-O-C stretching vibrations |

| 820 | Si-C stretching and CH₃ rocking vibrations |

| 640 | C-Br stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with Electron Ionization (EI) source.

Sample Preparation:

-

Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject the solution into the GC-MS system.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range.

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) and characteristic fragment ions. The presence of bromine will be indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pathways:

-

α-cleavage: Loss of a methoxy radical (-•OCH₃) from the molecular ion to give a fragment at [M-31]⁺.

-

Loss of the undecyl chain: Cleavage of the Si-C bond can lead to fragments corresponding to the undecyl bromide cation or the trimethoxysilyl cation.

-

Cleavage of the alkyl chain: Fragmentation of the C-C bonds in the undecyl chain will produce a series of hydrocarbon fragments separated by 14 Da (CH₂).

-

Loss of HBr: Elimination of hydrogen bromide can also be observed.

Caption: Plausible fragmentation pathways for this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and variations on these protocols.

References

The Versatile Role of 11-Bromoundecyltrimethoxysilane in Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

11-Bromoundecyltrimethoxysilane has emerged as a critical molecular tool in the fields of materials science, biotechnology, and drug development. Its unique bifunctional nature, possessing a trimethoxysilane headgroup for covalent attachment to hydroxylated surfaces and a terminal bromine atom for subsequent chemical modifications, allows for the precise engineering of surface properties. This guide provides a comprehensive overview of its primary applications in research, focusing on the creation of functionalized surfaces for biosensing and drug delivery platforms.

Core Application: Formation of Self-Assembled Monolayers (SAMs)

The principal application of this compound in research is the formation of self-assembled monolayers (SAMs) on various substrates. The trimethoxysilane group readily hydrolyzes in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on surfaces such as silicon wafers, glass, and metal oxides, forming a stable, covalently bound monolayer. The long undecyl chain ensures the formation of a well-ordered and densely packed layer, with the bromine atoms oriented away from the surface, ready for further chemical reactions.

This ability to create a reactive surface forms the foundation for a multitude of research applications, particularly in the development of biosensors and platforms for controlled drug delivery. The terminal bromine atom serves as a versatile chemical handle for the immobilization of a wide array of molecules, including biomolecules like peptides, proteins, and DNA.

Quantitative Surface Characterization

The successful formation and modification of this compound SAMs are typically verified through various surface-sensitive analytical techniques. The following tables summarize representative quantitative data obtained at different stages of surface functionalization.

| Parameter | Bare Substrate (e.g., Silicon Wafer with Native Oxide) | After this compound SAM Formation | After Azide Functionalization | After Biomolecule Immobilization (e.g., Peptide) |

| Water Contact Angle (θ) | ~10-30° | ~70-90° | ~65-85° | Varies (depends on biomolecule) |

| Monolayer Thickness (Å) | N/A | ~15-20 Å | ~15-20 Å | >20 Å (depends on biomolecule size) |

| XPS Elemental Analysis (Atomic %) | Si, O | Si, O, C, Br | Si, O, C, N | Si, O, C, N, (S, P if present in biomolecule) |

Table 1: Representative Surface Property Data. The data presented are typical values and can vary based on substrate preparation, reaction conditions, and the specific biomolecule used.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Formation of a Bromo-Terminated Self-Assembled Monolayer

This protocol describes the formation of an this compound SAM on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Anhydrous toluene

-

This compound

-

Ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Immerse the silicon wafers in Piranha solution for 15 minutes to clean and hydroxylate the surface.

-

Rinse the wafers thoroughly with deionized water and then with ethanol.

-

Dry the wafers under a stream of nitrogen gas.

-

SAM Deposition: Prepare a 1-5 mM solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Incubate for 2-4 hours at room temperature in a nitrogen-filled glovebox or a desiccator to prevent premature hydrolysis in the atmosphere.

-

Rinsing: Remove the wafers from the solution and rinse thoroughly with toluene to remove any physisorbed molecules.

-

Rinse with ethanol and dry under a stream of nitrogen.

-

Curing: Cure the SAM-coated wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

Protocol 2: Conversion of Bromo- to Azido-Terminated SAM

This protocol details the nucleophilic substitution reaction to convert the bromo-terminated surface to an azido-terminated surface, which is a prerequisite for "click" chemistry.

Materials:

-

Bromo-terminated SAM-coated substrate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Prepare a saturated solution of sodium azide in DMF.

-

Immerse the bromo-terminated SAM-coated substrate in the sodium azide solution.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours under a nitrogen atmosphere.

-

After the reaction, remove the substrate and rinse thoroughly with DMF, followed by deionized water, and then ethanol.

-

Dry the azido-functionalized substrate under a stream of nitrogen gas.

Protocol 3: Immobilization of an Alkyne-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol describes the immobilization of an alkyne-containing peptide onto the azido-terminated surface.

Materials:

-

Azido-terminated SAM-coated substrate

-

Alkyne-modified peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Nitrogen gas

Procedure:

-

Prepare a solution of the alkyne-modified peptide in PBS. The concentration will depend on the specific peptide.

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in deionized water.

-

Place the azido-terminated substrate in a reaction vessel.

-

Add the peptide solution to the vessel, ensuring the surface is fully covered.

-

Add the copper(II) sulfate solution to the peptide solution to a final concentration of approximately 100 µM.

-

Add the sodium ascorbate solution to a final concentration of approximately 1 mM. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species in situ.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

-

After the reaction, remove the substrate and rinse thoroughly with PBS and then deionized water to remove any non-covalently bound peptide and catalyst.

-

Dry the peptide-immobilized surface under a stream of nitrogen gas.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the surface functionalization process.

Figure 1: An experimental workflow diagram illustrating the multi-step process of surface functionalization, starting from a bare substrate to the final peptide-immobilized surface.

Figure 2: A diagram illustrating the key components and reaction pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry used for biomolecule immobilization.

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane (CAS: 17947-99-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecyltrimethoxysilane, a versatile bifunctional molecule crucial for advanced surface engineering and with significant potential in the realm of drug development. This document details its physicochemical properties, synthesis, and applications, with a focus on surface modification and bioconjugation.

Core Physicochemical Properties

This compound is an organosilane characterized by a long alkyl chain functionalized with a terminal bromine atom and a trimethoxysilane head group. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic or biological entities.

| Property | Value | Reference(s) |

| CAS Number | 17947-99-8 | |

| Molecular Formula | C14H31BrO3Si | [1] |

| Molecular Weight | 355.38 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.084 - 1.1 g/cm³ | [1][3] |

| Boiling Point | 341.0 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 160.0 ± 20.4 °C | [1] |

| Refractive Index | 1.453 | [3] |

| Solubility | Soluble in acetone, ethanol, THF | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 11-bromo-1-undecene

Materials:

-

11-bromo-1-undecene

-

Trimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous toluene or pentane (reaction solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the reaction.

-

Reagent Charging: To the flask, add 11-bromo-1-undecene and anhydrous toluene.

-

Catalyst Addition: Introduce the platinum catalyst to the reaction mixture under a stream of inert gas.

-

Addition of Hydrosilane: Slowly add trimethoxysilane to the stirred reaction mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a short pad of silica gel or by treatment with activated carbon.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of this compound is in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[2] The trimethoxysilane group hydrolyzes in the presence of trace water to form reactive silanol groups, which then condense with surface hydroxyl groups to form a stable, covalently bound siloxane layer. The long alkyl chains pack together via van der Waals interactions, creating a dense, ordered monolayer with the terminal bromine atoms exposed at the surface.

Experimental Protocol: Formation of SAMs on a Silicon Wafer

Materials:

-

Silicon wafers

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water

-

Anhydrous toluene

-

This compound solution in anhydrous toluene (e.g., 1-5 mM)

-

Ethanol

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Cut silicon wafers to the desired size.

-

Immerse the wafers in piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.

-

Further dry the wafers in an oven at 110 °C for at least 30 minutes.

-

-

SAM Deposition:

-

Prepare a solution of this compound in anhydrous toluene in a clean, dry container.

-

Immerse the cleaned and dried silicon wafers in the silane solution. To minimize water contamination, this step should be performed in a glovebox or under an inert atmosphere.

-

Allow the self-assembly to proceed for a designated time, typically ranging from a few hours to 24 hours, at room temperature.

-

-

Rinsing and Curing:

-

Remove the wafers from the silane solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

-

Further rinse the wafers with ethanol and dry them under a stream of nitrogen.

-

To enhance the covalent bonding and ordering of the monolayer, the coated wafers can be cured by baking in an oven at a specific temperature (e.g., 120 °C) for about an hour.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons of the trimethoxysilane group as a singlet around 3.5 ppm. The long alkyl chain will exhibit a series of multiplets between approximately 0.6 and 1.8 ppm. The methylene protons adjacent to the bromine atom (-CH₂Br) would appear as a triplet around 3.4 ppm, and the methylene protons adjacent to the silicon atom (Si-CH₂-) would be observed as a triplet around 0.6-0.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the methoxy carbons around 50 ppm. The carbons of the alkyl chain will resonate in the range of 14-34 ppm, with the carbon attached to the bromine being the most downfield in this range. The carbon attached to the silicon will be the most upfield.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will display characteristic peaks for C-H stretching of the alkyl chain around 2850-2960 cm⁻¹. The Si-O-C stretching vibrations are expected in the region of 1080-1190 cm⁻¹. After the formation of a SAM on a silicon oxide surface, the disappearance of the Si-O-C peaks and the appearance of strong Si-O-Si stretching bands around 1000-1100 cm⁻¹ would indicate successful monolayer formation. The C-H stretching peaks of the alkyl chains in a well-ordered SAM will be sharp and at lower wavenumbers (e.g., ~2850 and ~2918 cm⁻¹) compared to a disordered layer.

Applications in Drug Development

The true potential of this compound in drug development lies in its bifunctional nature. The trimethoxysilane group allows for the stable anchoring of the molecule to various inorganic surfaces, such as nanoparticles (e.g., silica, titania, iron oxide) or implantable devices. The terminal bromine atom serves as a versatile chemical handle for further functionalization through nucleophilic substitution reactions.

This functionality is particularly relevant for:

-

Targeted Drug Delivery: Nanoparticles functionalized with this compound can be further modified by attaching targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on cancer cells or other diseased tissues.[4][5] This is achieved by first converting the bromide to a more reactive group, such as an azide, which can then be used in "click" chemistry reactions to conjugate the targeting moiety.[6]

-

Bioconjugation: The terminal bromine allows for the covalent attachment of a wide range of biomolecules, including drugs, proteins, and DNA.[7][8] This enables the creation of drug-carrier conjugates where the release of the drug can be controlled.

-

Development of Biosensors and Diagnostic Devices: The ability to create well-defined functional surfaces is crucial for the development of sensitive and specific biosensors. The terminal bromine can be used to immobilize capture probes (e.g., antibodies, enzymes) onto the surface of a sensor chip.

-

Improving Biocompatibility of Implants: Surface modification of biomedical implants with SAMs of this compound can be a first step to creating a more biocompatible surface by subsequently attaching passivating polymers like polyethylene glycol (PEG) or other bioactive molecules.[4]

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical tool for researchers in materials science and drug development. Its ability to form robust, functionalizable self-assembled monolayers provides a powerful platform for creating sophisticated surfaces for a variety of biomedical applications. The terminal bromine atom opens up a wide range of possibilities for bioconjugation, enabling the attachment of targeting moieties, drugs, and other biomolecules. As the field of targeted therapeutics and advanced biomaterials continues to grow, the importance of versatile linker molecules like this compound is set to increase. Further research into its specific applications in drug delivery systems is warranted to fully exploit its potential in developing next-generation therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.tue.nl [research.tue.nl]

- 3. Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanocarrier functionalization strategies for targeted drug delivery in skin cancer therapy: current progress and upcoming challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bifunctional Organosilane: 11-Bromoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecyltrimethoxysilane is a versatile bifunctional organosilane that has garnered significant interest across various scientific disciplines, including materials science, nanotechnology, and bioconjugation chemistry.[1] Its unique molecular architecture, featuring a terminal bromine atom and a hydrolyzable trimethoxysilane group, allows for a dual-mode of action. This enables the covalent anchoring of the molecule to hydroxyl-rich surfaces and subsequent chemical modifications at the bromine terminus. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and its utility in drug development.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid.[2] Its key properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Chemical Formula | C14H31BrO3Si | [2][3] |

| Molecular Weight | 355.38 g/mol | [3] |

| CAS Number | 17947-99-8 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 341.0 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.084 - 1.1 g/cm³ | [4][5] |

| Refractive Index | 1.453 | [4][5] |

| Flash Point | 160.0 ± 20.4 °C | [4] |

| Purity | Typically >95% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane. This reaction is catalyzed by a platinum catalyst.

Experimental Protocol: Hydrosilylation of 11-Bromo-1-undecene

Materials:

-

11-Bromo-1-undecene

-

Trimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with 11-bromo-1-undecene and anhydrous toluene.

-

Addition of Catalyst: A catalytic amount of the platinum catalyst is added to the stirred solution under an inert atmosphere.

-

Addition of Silane: Trimethoxysilane is added dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as NMR or GC-MS.

-

Purification: Upon completion, the solvent and any excess volatile reactants are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Key Reactions and Mechanisms

The utility of this compound stems from its two distinct reactive sites, which can undergo independent chemical transformations.

Hydrolysis and Condensation of the Trimethoxysilane Group

The trimethoxysilane moiety is susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol groups. These silanols can then condense with hydroxyl groups on a substrate surface (e.g., silicon wafers, glass, metal oxides) to form stable siloxane (Si-O-Si) bonds.[1] This process is the basis for forming self-assembled monolayers (SAMs).

Nucleophilic Substitution at the Bromine Terminus

The terminal bromine atom serves as a reactive site for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups onto the surface. A common and highly efficient modification is the conversion of the bromide to an azide, which can then be used in "click chemistry" reactions.[1]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it an invaluable tool for surface functionalization in various applications.

Formation of Self-Assembled Monolayers (SAMs)

SAMs of this compound create a well-defined organic thin film on a substrate, with the bromine groups oriented away from the surface. This bromide-terminated surface can be further functionalized for applications in biosensors, molecular electronics, and cell-surface interaction studies.

Materials:

-

Silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Anhydrous toluene

-

This compound

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Silicon wafers are cleaned and hydroxylated by immersion in a freshly prepared piranha solution for 30 minutes at 90 °C. The wafers are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

-

Silanization Solution Preparation: A dilute solution (e.g., 1-5 mM) of this compound is prepared in anhydrous toluene.

-

SAM Deposition: The cleaned silicon wafers are immersed in the silanization solution for a specific duration (e.g., 2-24 hours) at room temperature under an inert atmosphere.

-

Rinsing and Curing: After deposition, the wafers are removed from the solution and rinsed sequentially with toluene, ethanol, and deionized water to remove any physisorbed molecules. The wafers are then cured in an oven at a moderate temperature (e.g., 110-120 °C) for about an hour to promote the formation of stable siloxane bonds.

Surface Functionalization for Drug Delivery and Bioconjugation

In drug development, this compound can be used to functionalize nanoparticles (e.g., silica, iron oxide) or other drug carrier systems. The terminal bromine can be converted to other functional groups to allow for the covalent attachment of drugs, targeting ligands, or polymers like polyethylene glycol (PEG) to improve biocompatibility.

This workflow outlines the steps to functionalize silica nanoparticles with this compound, convert the bromide to an azide, and then conjugate an alkyne-modified drug molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.

Part A: Azide Functionalization

-

Dispersion: this compound functionalized nanoparticles are dispersed in an appropriate solvent like dimethylformamide (DMF).

-

Reaction: An excess of sodium azide (NaN3) is added to the dispersion.

-

Heating: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours.

-

Washing: The azide-functionalized nanoparticles are then collected by centrifugation and washed repeatedly with DMF and then a solvent like ethanol or water to remove excess NaN3.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dispersion: The azide-functionalized nanoparticles are dispersed in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol).

-

Addition of Reagents: The alkyne-modified drug molecule is added, followed by a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[2][5][6][7]

-

Reaction: The reaction is allowed to proceed at room temperature for a period ranging from a few hours to overnight.

-

Purification: The drug-conjugated nanoparticles are purified by repeated centrifugation and washing steps to remove unreacted drug, copper catalyst, and other reagents.

Signaling Pathways

It is important to note that this compound is not a biologically active molecule and does not directly interact with or modulate specific signaling pathways. Its role in a biological context is that of a linker or a surface modification agent to which biologically active molecules can be attached. The biological effect observed would be due to the conjugated molecule (e.g., a drug or a targeting ligand) and not the silane linker itself.

The logical relationship for its use in targeted drug delivery can be visualized as follows:

Conclusion

This compound is a powerful and versatile chemical tool for researchers and scientists. Its bifunctional nature allows for the robust modification of surfaces and the subsequent attachment of a wide array of chemical entities. In the field of drug development, it serves as a critical component in the design of advanced drug delivery systems, enabling the creation of targeted and functionalized therapeutics. The detailed protocols and workflows provided in this guide offer a starting point for the practical application of this valuable organosilane in a research setting. As with all chemical procedures, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]

- 5. confluore.com.cn [confluore.com.cn]

- 6. axispharm.com [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

molecular formula of 11-Bromoundecyltrimethoxysilane C14H31BrO3Si

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Bromoundecyltrimethoxysilane (C14H31BrO3Si), a versatile bifunctional organosilane crucial for advanced surface modification and bioconjugation applications. This document details its physicochemical properties, safety information, synthesis, and spectroscopic characterization. Furthermore, it offers a detailed experimental protocol for the formation of self-assembled monolayers (SAMs) on silicon substrates, a cornerstone of its utility in materials science and drug development.

Introduction

This compound is a linear alkylsilane with a terminal bromine atom and a trimethoxysilane headgroup. This unique structure allows for a dual-mode of action: the trimethoxysilane group enables covalent attachment to hydroxylated surfaces such as silicon, glass, and metal oxides, while the terminal bromine serves as a reactive site for a variety of nucleophilic substitution and coupling reactions. This bifunctionality makes it an invaluable tool for the controlled functionalization of surfaces, enabling the immobilization of biomolecules, the fabrication of sensors, and the development of novel drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C14H31BrO3Si | [1] |

| Molecular Weight | 355.38 g/mol | [1] |

| CAS Number | 17947-99-8 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.084 g/cm³ | [3] |

| Boiling Point | 341 °C at 760 mmHg | [3] |

| Flash Point | 160 °C | [3] |

| Refractive Index | 1.453 | [3] |

| Vapor Pressure | 0.000163 mmHg at 25°C | [3] |

Safety and Handling

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe vapors, mist.[4]

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Handling and Storage:

-

Handle in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

-

Incompatible with strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a respirator with an appropriate cartridge if ventilation is inadequate.

Synthesis and Reaction Pathways

The primary synthetic route to this compound involves the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum catalyst.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

11-Bromo-1-undecene

-

Trimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Under an inert atmosphere, dissolve 11-bromo-1-undecene in anhydrous toluene in a Schlenk flask.

-

Add trimethoxysilane (typically a slight excess) to the solution.

-

Add a catalytic amount of the platinum catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by ¹H NMR or GC-MS.

-

Upon completion, the catalyst can be removed by filtration through a short plug of silica gel.

-

The solvent and any excess trimethoxysilane are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons on the silicon atom (a singlet around 3.5 ppm), the methylene group adjacent to the silicon (a triplet around 0.6 ppm), the methylene group adjacent to the bromine (a triplet around 3.4 ppm), and a complex multiplet for the central alkyl chain protons.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methoxy carbons (around 50 ppm), the carbon alpha to the silicon, the carbon alpha to the bromine, and the remaining methylene carbons of the undecyl chain.[6][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present. Key expected vibrational bands include:[11][12]

| Wavenumber (cm⁻¹) | Assignment |

| 2925, 2854 | C-H stretching of the alkyl chain |

| 1080 | Si-O-C stretching |

| 820 | Si-C stretching |

| 650 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragments resulting from the cleavage of the alkyl chain and the loss of methoxy groups.[13][14]

Application: Formation of Self-Assembled Monolayers (SAMs)

A primary application of this compound is the formation of SAMs on hydroxylated surfaces, which can then be further functionalized.[15][16][17][18][19][20]

References

- 1. (11-Bromoundecyl)(trimethoxy)silane | C14H31BrO3Si | CID 23020645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (11-Bromoundecyl)(trimethoxy)silane | CAS#:17947-99-8 | Chemsrc [chemsrc.com]

- 3. This compound|lookchem [lookchem.com]

- 4. gelest.com [gelest.com]

- 5. gelest.com [gelest.com]

- 6. rsc.org [rsc.org]

- 7. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Silane, trimethoxy[3-(oxiranylmethoxy)propyl]- [webbook.nist.gov]

- 14. Silane, chlorotrimethyl- [webbook.nist.gov]

- 15. nbinno.com [nbinno.com]

- 16. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 17. nsa.mtl.kyoto-u.ac.jp [nsa.mtl.kyoto-u.ac.jp]

- 18. Self-Assembled Monolayers | [gelest.com]

- 19. researchgate.net [researchgate.net]

- 20. Self assembled monolayers on silicon for molecular electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane: Properties, and Applications in Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecyltrimethoxysilane is a bifunctional organosilane that has garnered significant interest in materials science, nanotechnology, and biomedical research. Its unique molecular structure, featuring a terminal bromine atom and a trimethoxysilane group, allows it to act as a versatile molecular linker. The trimethoxysilane moiety enables the covalent attachment of the molecule to hydroxylated surfaces such as silicon wafers, glass, and metal oxides, while the terminal bromine serves as a reactive site for a variety of subsequent chemical modifications. This dual functionality makes it an ideal candidate for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular films that can precisely control the surface properties of a substrate. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a description of its primary application in surface functionalization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and the successful formation of high-quality self-assembled monolayers. The following tables summarize the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C14H31BrO3Si | [1][2][3] |

| Molecular Weight | 355.38 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Physical Constant | Value | Source |

| Density | 1.084 g/cm³ | [2] |

| Boiling Point | 341.0 °C at 760 mmHg | [1][2] |

| Refractive Index | 1.453 | [1][2] |

| Flash Point | 160.0 °C | [1][2] |

| Vapor Pressure | 0.000163 mmHg at 25°C | [2] |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Density

The density of a liquid can be determined using a pycnometer or by the volumetric method.[5] The volumetric method is described below:

-

Apparatus : A 10 mL graduated cylinder, a digital balance with a precision of at least 0.001 g, and a thermometer.

-

Procedure :

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the digital balance and tare the balance to zero.

-

Carefully add approximately 5-8 mL of this compound to the graduated cylinder.

-

Record the exact volume of the liquid, reading the bottom of the meniscus.

-

Place the graduated cylinder containing the liquid back on the tared balance and record the mass.

-

Measure and record the temperature of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density.

-

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or the micro-boiling point method.[2][6] The micro-boiling point method is suitable for small sample volumes:

-

Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., an oil bath or a melting point apparatus), and a rubber band or wire to attach the test tube to the thermometer.

-

Procedure :

-

Add a small amount (a few drops) of this compound to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the heating apparatus.

-

Heat the apparatus slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

-

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It can be measured using a refractometer.[7]

-

Apparatus : An Abbe refractometer, a constant temperature water bath, a dropper or pipette, and lens cleaning solution with soft tissue.

-

Procedure :

-

Turn on the refractometer and the constant temperature water bath, setting the temperature to 20°C. Allow the refractometer to equilibrate.

-

Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

-

Turn the coarse adjustment knob until the dividing line between the light and dark fields is visible in the crosshairs.

-

Use the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.

-

If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and colorless.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

-

Surface Functionalization Workflow

The primary application of this compound is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces. This process transforms the substrate's surface properties, enabling further functionalization.

Caption: Workflow for surface functionalization using this compound.

The process begins with the thorough cleaning and hydroxylation of the substrate to ensure a high density of surface hydroxyl groups. The substrate is then immersed in a solution of this compound in an anhydrous solvent, typically toluene. The methoxy groups of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the substrate surface and with each other to form a stable, covalently bonded siloxane network. After deposition, the substrate is rinsed to remove any unbound molecules and cured at an elevated temperature to enhance the cross-linking and stability of the monolayer. The resulting surface is uniformly coated with a monolayer of 11-bromoundecyl chains, presenting a reactive bromine terminus for further chemical modifications, such as nucleophilic substitution reactions to attach other functional groups or biomolecules.[8]

Synthesis Pathway

This compound is typically synthesized via the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, often catalyzed by a platinum-based catalyst.

Caption: Synthesis of this compound via hydrosilylation.

This reaction involves the addition of the silicon-hydride bond of trimethoxysilane across the carbon-carbon double bond of 11-bromo-1-undecene. The use of a catalyst is essential for the reaction to proceed efficiently. The resulting product can then be purified by distillation.

Conclusion

This compound is a valuable chemical tool for researchers in a variety of scientific disciplines. Its well-defined physical properties and versatile reactivity make it an excellent choice for the controlled modification of surfaces. The ability to form robust, functionalizable self-assembled monolayers opens up a wide range of possibilities for the development of advanced materials, biosensors, and drug delivery systems. A thorough understanding of its physical properties and the methodologies for its application is paramount to achieving reproducible and high-quality results in the laboratory.

References

The Role of the Trimethoxysilane Group in Advanced Surface Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical engineering to electronics. Among the chemical moieties utilized for this purpose, the trimethoxysilane group stands out for its versatility and robust reactivity. This technical guide provides an in-depth exploration of the core principles of trimethoxysilane chemistry, offering a comprehensive resource for professionals seeking to leverage this powerful tool for surface functionalization. This document details the fundamental reaction mechanisms, presents key quantitative data for various silane modifications, outlines detailed experimental protocols, and discusses the stability and applications of the resulting surface layers, particularly within the context of drug development and biomaterials.

Core Principles: The Chemistry of Trimethoxysilane Functionalization

The efficacy of trimethoxysilanes in surface modification lies in their dual reactivity. The molecule consists of a silicon atom bonded to three methoxy groups (-OCH3) and an organic functional group (R). The methoxy groups are hydrolyzable, while the organic group provides the desired surface functionality. The process of surface modification, known as silanization, typically proceeds in two key steps: hydrolysis and condensation.[1]

Hydrolysis: In the presence of water, the methoxy groups of the trimethoxysilane are hydrolyzed to form silanol groups (Si-OH). This reaction can be catalyzed by either acid or base.[2] The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of solvents like ethanol.[1][3]

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules can react with each other to form a siloxane bond (Si-O-Si), leading to the formation of oligomers or a cross-linked network.[1]

-

Surface Condensation: The silanol groups can react with hydroxyl groups present on the surface of a substrate (e.g., glass, silicon oxide) to form a covalent siloxane bond, effectively grafting the silane molecule to the surface.[4]

The extent of these reactions determines the nature of the resulting silane layer, which can range from a well-ordered monolayer to a more complex, multilayered polymeric film.[5][6]

Signaling Pathway of Trimethoxysilane Surface Modification

Caption: Reaction pathway of trimethoxysilane from hydrolysis in solution to surface condensation.

Quantitative Data on Trimethoxysilane Surface Modifications

The physical and chemical properties of silanized surfaces are highly dependent on the chosen silane and the reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Surface Roughness of Different Silane Monolayers

| Silane | Substrate | RMS Roughness (nm) | Reference |

| Butyltrimethoxysilane | Silicon | 0.18 | [5] |

| Imidazoline Silane | Silicon | 0.9 | [5] |

| Mixed Butyltrimethoxy/Imidazoline Silane | Silicon | Up to 2.23 | [5] |

| Octadecyltriethoxysilane (OTS) | SiOx/Si | 0.13 - 0.67 | [4] |

Table 2: Surface Density and Amine Group Quantification

| Silane | Substrate | Method | Surface Density/Amine Groups | Reference |

| 3-Aminopropyldimethylethoxysilane (APDMES) | Silica | XPS | ~3 silanes/nm² | [7] |

| Aminopropyltrimethoxysilane (APTMS) | Silica Nanoparticles | Acid-Base Titration | 2.7 amine sites/nm ² | [8] |

| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | Silica Nanoparticles | Acid-Base Titration | 7.7 amine sites/nm ² | [8] |

| Trimethoxy(7-octen-1-yl)silane | Silica Nanoparticles | - | ~2.5 molecules/nm² | [9] |

Table 3: Water Contact Angles of Silanized Surfaces

| Silane | Solvent | Water Contact Angle (°) | Reference |

| Short C-4 Alkyl Chain | Dry Toluene | Similar to wet toluene | [5] |

| Long C-18 Alkyl Chain | Dry Toluene | Higher than wet toluene | [5] |

| Unmodified Nanopipettes | - | Decreases over 24h in electrolyte | [6] |

| Silanized Nanopipettes | - | Decreases over 24h in electrolyte | [6] |

Experimental Protocols for Surface Silanization

Reproducible and stable silane layers are crucial for many applications.[10] The following are detailed methodologies for the silanization of common substrates.

Protocol for Silanization of Glass Surfaces

This protocol is adapted from procedures used for preparing glass surfaces for biological applications.[11]

Materials:

-

Glass coverslips or slides

-

(3-aminopropyl)trimethoxysilane (APTMS)

-

Acetone, HPLC grade

-

Methanol

-

1-2% aqueous Hellmanex III solution

-

Deionized water (ddH2O)

Equipment:

-

Sonicator

-

Staining jars and racks

-

Plasma cleaner

-

Oven (110 °C)

-

Air gun

-

Desiccator

Procedure:

-

Cleaning: a. Place glass surfaces in a staining jar with 1-2% Hellmanex III solution. b. Sonicate for 20 minutes at room temperature. c. Rinse 10-15 times with ddH2O until no bubbles are formed. d. Rinse once with methanol. e. Air-dry the surfaces and then dry further in an oven at 110 °C for 10-15 minutes.

-

Surface Activation: a. Place the dried glass surfaces in a staining rack. b. Activate the surfaces in a plasma generator for 20 minutes.

-

Silanization: a. Prepare a 2% (v/v) solution of APTMS in acetone in a glass beaker. b. Immerse the plasma-activated surfaces in the silane solution for a desired time (e.g., 10-30 minutes). c. Gently shake the rack in the solution.

-

Washing and Curing: a. Transfer the rack to a beaker with fresh methanol and wash for 2 minutes to remove unreacted silane. b. Air-dry the silanized surfaces with an air gun. c. Cure the surfaces in an oven at 110 °C for at least 1 hour.

-

Storage: a. After curing, store the silanized coverslips in a desiccator for up to two weeks.

Experimental Workflow for Glass Silanization

Caption: Step-by-step workflow for the silanization of glass surfaces.

Protocol for Silanization of Silicon Wafers (Vapor Phase)

Vapor-phase silanization can produce more ordered and stable monolayers compared to liquid-phase deposition.[6][10]

Materials:

-

Silicon wafers

-

Ammonium hydroxide (NH4OH, 25%)

-

Hydrogen peroxide (H2O2, 30%)

-

Aminosilane (e.g., AEAPTES or AEAPTMS)

-

Toluene, anhydrous

Equipment:

-

Wafer cleaning bath

-

Oven or hot plate (75-125 °C)

-

Vacuum desiccator or reaction chamber for vapor deposition

Procedure:

-

Cleaning and Hydrophilization: a. Clean silicon wafers in a 2% Hellmanex solution for 90 minutes with sonication. b. Rinse thoroughly with deionized water and dry with an inert gas (e.g., argon or nitrogen). c. Immerse the wafers in a mixture of NH4OH and H2O2 (3:1 v/v) at 75 °C for 30 minutes to create a hydrophilic surface. d. Rinse again with deionized water and dry with an inert gas.

-

Vapor-Phase Silanization: a. Place the cleaned and activated wafers in a vacuum desiccator. b. Place a small vial containing the aminosilane in the desiccator, ensuring it does not touch the wafers. c. Evacuate the desiccator and then place it in an oven at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 2-24 hours).

-

Post-Silanization Treatment: a. Remove the wafers from the desiccator and rinse with anhydrous toluene to remove physisorbed silane. b. Cure the wafers in an oven at 125 °C for 2 hours to promote covalent bond formation.

-

Characterization: a. The quality of the silane layer can be assessed by techniques such as ellipsometry (for thickness), contact angle measurements (for hydrophobicity), and X-ray photoelectron spectroscopy (XPS) for elemental composition.[4][5]

Stability of Trimethoxysilane Layers

The long-term stability of silane layers is critical for the performance of functionalized surfaces, especially in aqueous environments relevant to biomedical applications.[6] The stability is influenced by several factors:

-

Type of Silane: The structure of the organic functional group can affect stability. For instance, aminosilanes with a secondary amine group (like AEAPTES) can form more stable layers than those with a primary amine (like APTES) because the secondary amine is sterically hindered from catalyzing the hydrolysis of the siloxane bonds.[10]

-

Deposition Method: Vapor-phase deposition tends to create more ordered and denser monolayers with better stability compared to the often multilayered and less organized films from liquid-phase deposition.[6]

-

Curing Process: A post-deposition curing step at elevated temperatures is crucial for driving the condensation reactions to completion and forming stable covalent bonds with the surface and between adjacent silane molecules.[12]

-

Environmental Conditions: Exposure to humid or aqueous environments can lead to the hydrolysis of siloxane bonds and desorption of the silane layer over time.[6][13]

Applications in Drug Development and Biomaterials

The ability to tailor surface properties makes trimethoxysilanes invaluable in the pharmaceutical and biomedical fields.

-

Biocompatibility and Cell Adhesion: Surfaces of medical implants and scaffolds can be functionalized with silanes to enhance biocompatibility and promote specific cell adhesion and tissue integration.[14][15]

-

Drug Delivery Systems: Trimethoxysilanes are used to modify nanoparticles, liposomes, and hydrogels for controlled drug release.[14] They can improve the stability and mechanical properties of the delivery vehicle.[15] For example, mesoporous silica nanoparticles functionalized with different silanes like 3-glycidoxypropyl-trimethoxysilane (GLYMO), 3-methacryloxypropyl-trimethoxysilane (MEMO), and 3-mercaptopropyl-trimethoxysilane (MPTMS) have been investigated for the adsorption and release of antiviral drugs.[16]

-

Biosensors and Diagnostics: Silanes are employed to functionalize the surfaces of biosensors and microarrays, enabling the efficient immobilization of biomolecules such as antibodies and enzymes for more sensitive and specific detection.[14]

-

Dental Applications: Silane coupling agents are used to improve the adhesion between dental restorative materials (e.g., composites) and the tooth structure.[17]

Logical Relationships in Biomaterial Applications

Caption: Applications of trimethoxysilane chemistry in biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. daneshyari.com [daneshyari.com]

- 4. fkf.mpg.de [fkf.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

- 7. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 12. surfmods.jp [surfmods.jp]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silanization - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Terminal Bromine in 11-Bromoundecyltrimethoxysilane: A Technical Guide to Surface Functionalization and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

11-Bromoundecyltrimethoxysilane stands as a cornerstone molecule in the realm of surface science and bioconjugation, offering a versatile platform for the precise engineering of material interfaces. Its unique bifunctional nature, possessing a trimethoxysilane group for robust anchoring to hydroxylated surfaces and a terminal bromine atom for subsequent chemical modifications, makes it an invaluable tool for a myriad of applications, from advanced materials to sophisticated drug delivery systems. This technical guide delves into the critical role of the terminal bromine, providing a comprehensive overview of its synthesis, reactivity, and application, supported by detailed experimental protocols and quantitative data.

The Dual Personality of this compound: An Anchor and a Reactive Hub

The utility of this compound is rooted in its molecular architecture. The trimethoxysilane head group readily undergoes hydrolysis in the presence of trace amounts of water, forming reactive silanol groups. These silanols then condense with hydroxyl groups present on a wide range of substrates, such as silicon wafers, glass, and metal oxides, to form a stable, covalently bound self-assembled monolayer (SAM). This process is the foundation of its use in surface modification.

Once the silane is anchored, the long undecyl carbon chain orients itself away from the surface, presenting the terminal bromine atom as a highly accessible and reactive site for a plethora of chemical transformations. This terminal bromine is the gateway to tailoring the surface properties and introducing specific functionalities for targeted applications.

Synthesis of this compound

The primary route for synthesizing this compound is through the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 11-bromo-1-undecene

Materials:

-

11-bromo-1-undecene

-

Trimethoxysilane

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-